molecular formula C20H20O6 B020364 (3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 357645-16-0

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B020364
M. Wt: 356.4 g/mol
InChI Key: PATMJUOZIPKVAS-YWZLYKJASA-N
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Description

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Lignan Derivatives from Vitex Negundo

A study by Nie et al. (2016) explored the isolation of lignan derivatives from Vitex negundo, which included a compound structurally related to the specified chemical. This research expands our understanding of naturally occurring lignans and their potential applications.

Structural Revision in Natural Products

Research by Noviany et al. (2020) focused on the structural revision of natural products isolated from Sesbania grandiflora, contributing to the accurate characterization of similar compounds for potential therapeutic applications.

Synthesis and Antiestrogenic Activity

The study by Jones et al. (1979) investigated the synthesis of dihydronaphthalene derivatives and their antiestrogenic activity. This research highlights the pharmaceutical potential of such compounds.

Catalytic Synthesis of Nature-Identical Compounds

Benincori et al. (2005) developed a process-scale synthesis of a nature-identical compound utilizing catalytic enantioselective hydrogenation, showing the potential for large-scale production of related chemical entities (Benincori et al., 2005).

Synthesis of Novel Compounds with Biological Applications

Research by Hassanien et al. (2022) explored the synthesis of novel compounds containing lawsone, demonstrating the creation of new molecules with potential antioxidant and antitumor activities.

Organic Photovoltaic Cell Fabrication

Lee et al. (2008) synthesized a new multibranched crystalline molecule, demonstrating its application in organic photovoltaic cells, which shows the versatility of such compounds in renewable energy technologies (Lee et al., 2008).

First Asymmetric Synthesis of Chiral 1,4-Benzodioxane Lignans

Gu et al. (2000) reported on the asymmetric and regioselective total synthesis of 1,4-benzodioxane lignans, contributing to the development of synthetic methods for bioactive lignans (Gu et al., 2000).

properties

IUPAC Name

(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-9,15,20,22-24H,10H2,1-2H3/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMJUOZIPKVAS-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,9-Tetradehydroisolariciresinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 2
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 3
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 4
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 5
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 6
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-3,4-dihydronaphthalene-2-carbaldehyde

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